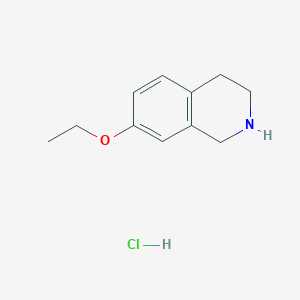

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Overview

Description

7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-ETHO-THIQ-HCl) is a synthetically produced compound derived from tetrahydroisoquinoline, a type of alkaloid. It has been extensively studied for its potential applications in the field of medicinal chemistry, as its structure is similar to that of several natural alkaloids found in plants, fungi, and bacteria. 7-ETHO-THIQ-HCl has been used as a starting material for the synthesis of a variety of drugs and pharmaceuticals, and has been found to possess a variety of biological and physiological effects. In

Scientific Research Applications

Anticancer and Neuroprotective Applications

- Tetrahydroisoquinoline derivatives, including compounds related to 7-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been recognized for their therapeutic potential across a range of applications. This includes significant advancements in anticancer drug discovery and neuroprotection. For instance, trabectedin, which features tetrahydroisoquinoline scaffolds, has received FDA approval for treating soft tissue sarcomas, highlighting the anticancer capabilities of these compounds. Additionally, there's growing evidence suggesting that certain tetrahydroisoquinoline derivatives could offer neuroprotective benefits, potentially preventing conditions like Parkinsonism in mammals due to their unique mechanisms of action involving MAO inhibition and free radical scavenging properties (Singh & Shah, 2017).

Environmental and Analytical Chemistry

- The compound and its derivatives have found applications in environmental science, particularly in the treatment of organic pollutants. The use of redox mediators in conjunction with enzymatic processes has shown promise in enhancing the degradation efficiency of recalcitrant compounds in wastewater. This approach benefits from the compound's ability to act as a redox mediator, facilitating the breakdown of pollutants that are otherwise difficult to remove from the environment (Husain & Husain, 2007).

Role in Autoimmune Disorders and Malaria Treatment

- Beyond its potential in cancer therapy and environmental applications, derivatives of this compound have been explored for treating autoimmune diseases and malaria. Hydroxychloroquine, for example, has been extensively studied and used in the management of diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis. It is noted for its immunosuppressive and antimalarial effects, demonstrating the versatility of tetrahydroisoquinoline derivatives in medical applications. The safety and efficacy of such drugs in pregnancy have also been affirmed, further underscoring their clinical importance (Costedoat-Chalumeau et al., 2005).

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 7-ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets through various mechanisms, potentially involving the isomerization of an iminium intermediate .

Biochemical Pathways

Thiqs are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.

properties

IUPAC Name |

7-ethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-13-11-4-3-9-5-6-12-8-10(9)7-11;/h3-4,7,12H,2,5-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVUKXCTRFYXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(CCNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

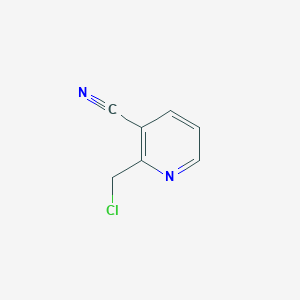

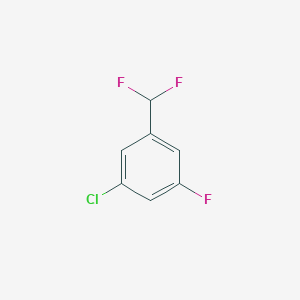

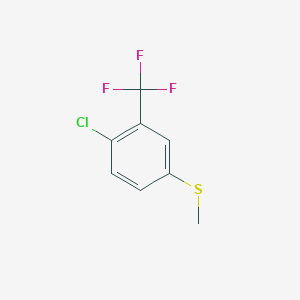

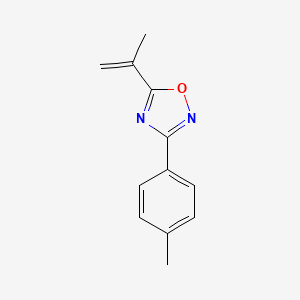

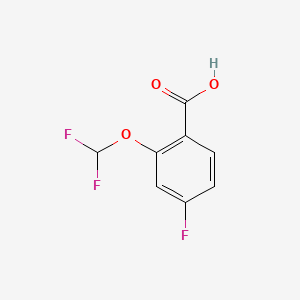

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)

![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)